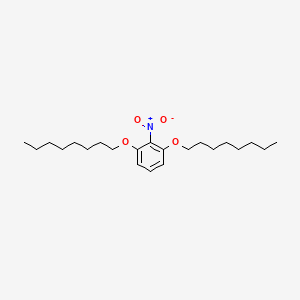

2-Nitro-1,3-bis-octyloxy-benzene

説明

2-Nitro-1,3-bis-octyloxy-benzene (C₂₂H₃₅NO₄) is a nitroaromatic compound featuring a benzene ring substituted with a nitro (-NO₂) group at the 2-position and octyloxy (-O-C₈H₁₇) groups at the 1- and 3-positions. It is identified as a natural product isolated from Neolitsea daibuensis and marine mollusks, where it functions as a plant and algal metabolite . The compound was first reported in a 2021 study involving the methanol extraction of the marine sponge Sigmadocia fibulata, followed by preparative thin-layer chromatography (TLC) and characterization via GC-MS and FTIR spectroscopy .

特性

CAS番号 |

868071-51-6 |

|---|---|

分子式 |

C22H37NO4 |

分子量 |

379.5 g/mol |

IUPAC名 |

2-nitro-1,3-dioctoxybenzene |

InChI |

InChI=1S/C22H37NO4/c1-3-5-7-9-11-13-18-26-20-16-15-17-21(22(20)23(24)25)27-19-14-12-10-8-6-4-2/h15-17H,3-14,18-19H2,1-2H3 |

InChIキー |

OFEWSXHPFIDSDF-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCOC1=C(C(=CC=C1)OCCCCCCCC)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-1,3-bis-octyloxy-benzene typically involves the nitration of 1,3-bis-octyloxy-benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of 2-Nitro-1,3-bis-octyloxy-benzene may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of automated systems can help in maintaining the desired temperature and reaction time, thereby improving yield and purity.

化学反応の分析

Types of Reactions

2-Nitro-1,3-bis-octyloxy-benzene can undergo various chemical reactions, including:

-

Reduction

Reagents: Common reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) or chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

Conditions: Reduction reactions are typically carried out under mild conditions to avoid over-reduction.

Products: The primary product is the corresponding amine, 2-amino-1,3-bis-octyloxy-benzene.

-

Substitution

Reagents: Nucleophiles such as alkoxides or amines.

Conditions: Substitution reactions may require elevated temperatures and the presence of a base to facilitate the nucleophilic attack.

Products: Depending on the nucleophile, various substituted derivatives of 2-Nitro-1,3-bis-octyloxy-benzene can be obtained.

科学的研究の応用

2-Nitro-1,3-bis-octyloxy-benzene has several applications in scientific research:

-

Chemistry

- Used as a precursor in the synthesis of more complex organic molecules.

- Employed in studies involving the reactivity of nitro compounds and their derivatives.

-

Biology

- Investigated for its potential biological activity, including antimicrobial and anticancer properties.

-

Medicine

- Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

-

Industry

- Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 2-Nitro-1,3-bis-octyloxy-benzene involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-nitro-1,3-bis-octyloxy-benzene with three structurally related nitroaromatic and alkoxy-substituted compounds:

Key Research Findings

Its long alkyl chains enhance lipid solubility, improving bioavailability compared to simpler nitroaromatics like 2-nitro-1,4-phenylenediamine . In contrast, 2-nitro-1,3-dinitrooxypropane is highly reactive due to its nitrate ester groups, making it suitable for energetic applications but unstable under ambient conditions .

Synthetic Complexity :

- The natural isolation of 2-nitro-1,3-bis-octyloxy-benzene contrasts with the synthetic routes required for analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which demands precise control of amide bond formation .

Spectroscopic Characterization :

- FTIR and GC-MS data for 2-nitro-1,3-bis-octyloxy-benzene confirm nitro (1520 cm⁻¹) and ether (1250 cm⁻¹) stretches, distinguishing it from compounds like 2-nitro-1,3-dinitrooxypropane, which shows additional nitrate ester peaks (1650 cm⁻¹) .

Performance in Industrial Contexts

- Pharmaceutical Potential: The natural origin and low toxicity of 2-nitro-1,3-bis-octyloxy-benzene make it a candidate for drug development, unlike 2-nitro-1,3-dinitrooxypropane, which is restricted to niche explosive applications .

- Catalytic Utility : While N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide is tailored for metal-catalyzed reactions, 2-nitro-1,3-bis-octyloxy-benzene lacks directing groups, limiting its use in catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。